2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4OS2/c14-8-2-1-3-9(6-8)16-13-17-10(7-21-13)11(19)18-12-15-4-5-20-12/h1-7H,(H,16,17)(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQMONJBPQECFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity, including mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.
- Molecular Formula : C12H10ClN3O2S2
- Molecular Weight : 317.81 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Thiazole derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit bacterial lipid biosynthesis, leading to antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC values range from 0.0033 to 0.046 μg/mL , demonstrating potent antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
- Against multidrug-resistant strains: The compound exhibited effective bactericidal activity against resistant strains such as MRSA and VRSA .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied, particularly their cytotoxic effects on various cancer cell lines.
- Cytotoxicity Studies :
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and lipid metabolism.
- Cell Signaling Modulation : It modulates cellular signaling pathways that are crucial for cancer cell proliferation and survival.
- Ferroptosis Induction : Recent studies suggest that certain thiazole derivatives can induce ferroptosis, a form of regulated cell death, by targeting glutathione peroxidase 4 (GPX4) .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various thiazole derivatives for their antimicrobial properties against a panel of bacteria. The results indicated that the compound significantly inhibited the growth of S. aureus and other pathogens at low concentrations, suggesting its potential for therapeutic use in treating bacterial infections .
Study 2: Anticancer Properties
Research conducted on the cytotoxic effects of thiazole derivatives against liver carcinoma cells demonstrated that the compound reduced cell viability significantly compared to untreated controls. The study utilized MTT assays to quantify cytotoxicity, showing promising results for further development as an anticancer agent .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.0033 - 0.046 | N/A |
| Multidrug-resistant strains | N/A | N/A | |
| Anticancer | HEPG2 Liver Carcinoma Cells | N/A | Varies (specific IC50 values not provided) |
Comparison with Similar Compounds
Halogen-Substituted Aromatic Rings
- 3-Chlorophenyl vs. 4-Chlorophenyl Analogs: The 3-chlorophenyl group in the target compound distinguishes it from analogs like 4-(4-chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine and 4-(4-chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine (2b) . For example, 4-chlorophenyl derivatives often exhibit enhanced metabolic stability compared to ortho-substituted analogs .
Fluorinated Derivatives :
Compounds such as (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(thiazole-4-carboxamido)propyl)thiazole-4-carboxamide (69) and (S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(pyrimidine-5-carboxamido)propyl)thiazole-4-carboxamide (70) highlight the use of fluorine to improve lipophilicity and bioavailability. Fluorine’s electronegativity can also enhance hydrogen-bonding interactions in target proteins.
Heterocyclic Modifications
Thiazol-2-yl vs. Other Heterocycles :
The thiazol-2-yl carboxamide group in the target compound contrasts with derivatives featuring benzothiazole (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide ) or triazolyl groups (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide ). Thiazol-2-yl moieties are associated with improved solubility compared to bulkier aromatic systems .- Amide-Linked Substituents: The target compound’s amide linkage is structurally similar to Acotiamide (N-(2-(diisopropylamino)ethyl)-2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxamide) , a prokinetic agent. However, the absence of trimethoxybenzamido and diisopropylaminoethyl groups in the target compound suggests divergent pharmacological profiles.
Q & A
What are the optimal synthetic routes for preparing 2-((3-chlorophenyl)amino)-N-(thiazol-2-yl)thiazole-4-carboxamide?
Level: Basic
Answer:
The compound can be synthesized via multi-step organic reactions involving:
- Amide coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) to link the thiazole-4-carboxylic acid moiety to the 3-chloroaniline derivative .
- Thiazole ring formation : Employ Hantzsch thiazole synthesis by reacting α-haloketones with thiourea derivatives under reflux conditions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol-DMF mixtures) ensures high purity (>95%) .
How should researchers characterize this compound to confirm structural integrity?
Level: Basic
Answer:
Key characterization methods include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon backbone. For example, the thiazole C-H protons typically resonate at δ 7.5–8.5 ppm, while the 3-chlorophenyl group shows aromatic signals at δ 6.8–7.4 ppm .
- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
How can discrepancies in NMR data between synthetic batches be resolved?
Level: Advanced
Answer:
Discrepancies often arise from residual solvents, tautomerism, or diastereomer formation. Mitigation strategies include:
- Variable-temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity between thiazole and aryl groups .
- Crystallography : Use SHELXL for single-crystal X-ray diffraction to unambiguously confirm stereochemistry and packing .
What computational approaches are recommended for studying its binding affinity to biological targets?
Level: Advanced
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide with protein structures (e.g., PDB: 3ERT for kinases) to predict binding modes. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the 3-chlorophenyl group .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with biological activity data to optimize substituents .
How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Level: Advanced
Answer:
Key SAR insights include:
- Thiazole modifications : Replacing the 4-carboxamide with a carbothioamide (using Lawesson’s reagent) enhances lipophilicity and membrane permeability .
- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF) on the phenyl ring improves target selectivity by reducing off-target interactions .
- Bioisosteric replacement : Substitute the thiazol-2-yl group with pyridyl analogues to modulate solubility without compromising activity .
What methods are used to assess purity and detect impurities in the final product?
Level: Basic
Answer:
- LC-MS/MS : Quantify trace impurities (<0.1%) using a QDa detector and Acquity BEH C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- TGA/DSC : Monitor thermal decomposition profiles to detect polymorphic forms .
How should researchers evaluate the compound’s biological activity in vitro?
Level: Advanced
Answer:
- Antimicrobial assays : Determine MIC values against S. aureus (ATCC 25923) and E. coli (ATCC 25922) via broth microdilution (CLSI guidelines) .
- Anticancer screening : Use MTT assays on HeLa or MCF-7 cells (IC calculation) with cisplatin as a positive control .
- Enzyme inhibition : Measure IC against COX-2 or EGFR kinases using fluorescence-based kits (e.g., Invitrogen Z’-LYTE) .
How can conflicting biological activity data across studies be reconciled?
Level: Advanced
Answer:
- Batch variability : Compare HPLC purity profiles and residual solvent content (e.g., DMF) between studies .
- Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, apoptosis assays in Jurkat cells may require 48-h exposure vs. 72-h for solid tumors .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus EC ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
